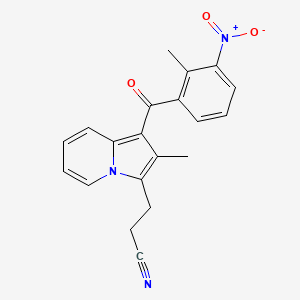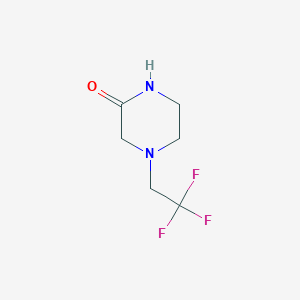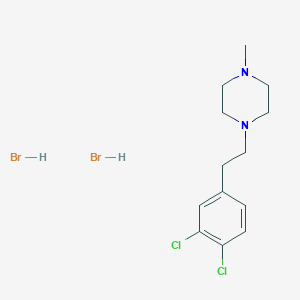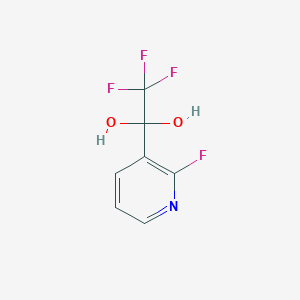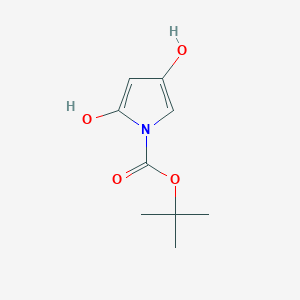
(4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol is an organic compound with a molecular formula of C10H14FNO. This compound features a fluorinated phenyl ring substituted with an amino group and a hydroxymethyl group. It is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can yield high purity products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of catalysts and optimized reaction conditions is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxymethyl group can yield (4-(1-Amino-2-methylpropyl)-2-fluorophenyl)carboxylic acid, while substitution of the fluorine atom can produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Amino-2-methylpropyl)-2-fluorophenol: Similar structure but lacks the hydroxymethyl group.
2-Amino-2-methyl-1-propanol: Similar amino and hydroxyl groups but lacks the fluorinated phenyl ring.
Uniqueness
(4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol is unique due to the presence of both a fluorinated phenyl ring and a hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H16FNO |
|---|---|
Poids moléculaire |
197.25 g/mol |
Nom IUPAC |
[4-(1-amino-2-methylpropyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C11H16FNO/c1-7(2)11(13)8-3-4-9(6-14)10(12)5-8/h3-5,7,11,14H,6,13H2,1-2H3 |
Clé InChI |
MCJGUQABUPGDNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC(=C(C=C1)CO)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
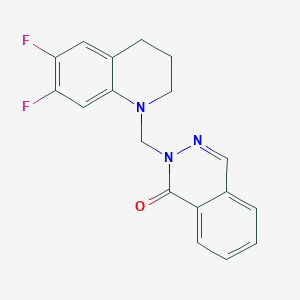
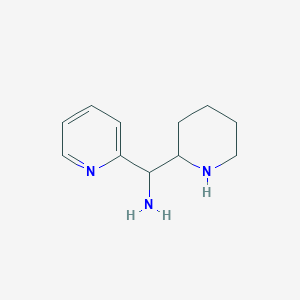
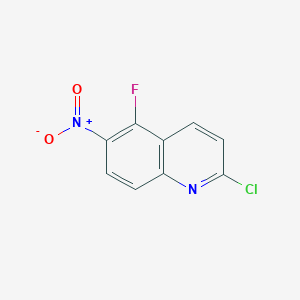
![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)
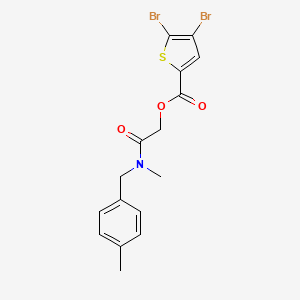
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)
